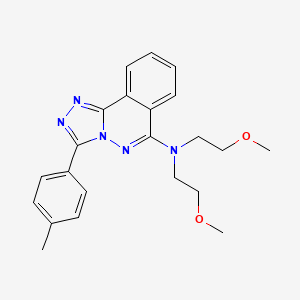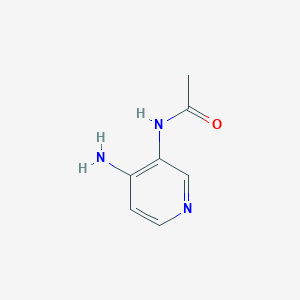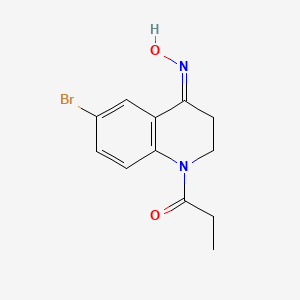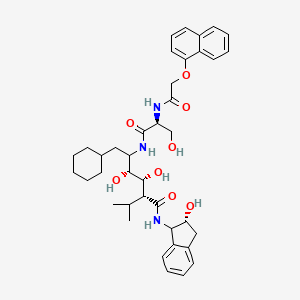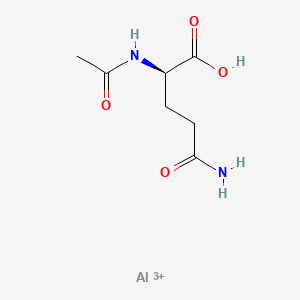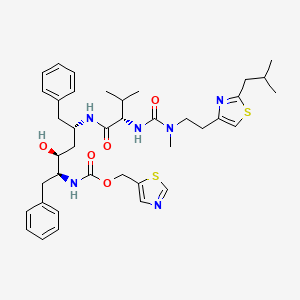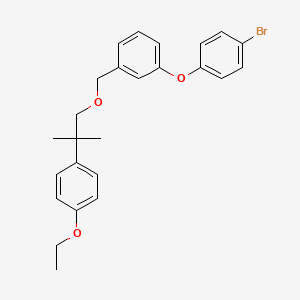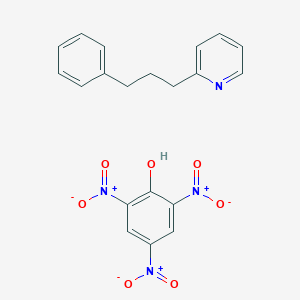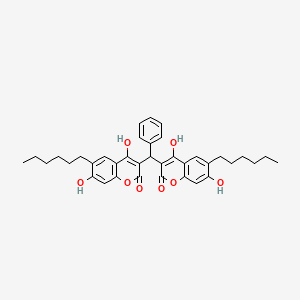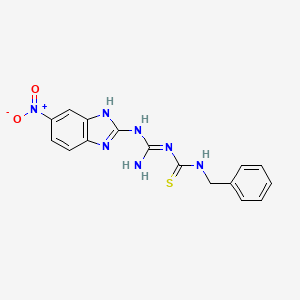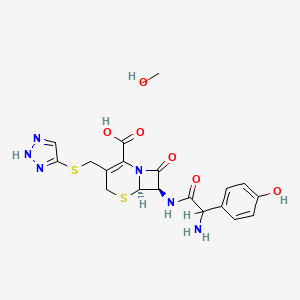
Einecs 261-623-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 261-623-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
The preparation methods for Einecs 261-623-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and safety.
Chemical Reactions Analysis
Einecs 261-623-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Einecs 261-623-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on cellular processes and biochemical pathways. It may also be used as a probe to investigate specific molecular targets.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. It may serve as an intermediate in the manufacturing of polymers, coatings, and other products.
Mechanism of Action
The mechanism of action of Einecs 261-623-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Einecs 261-623-3 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include Einecs 261-623-4, Einecs 261-623-5, and Einecs 261-623-6.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which determine its reactivity and applications. Compared to similar compounds, it may exhibit distinct reactivity patterns, stability, and biological activity.
Properties
CAS No. |
59139-54-7 |
|---|---|
Molecular Formula |
C19H22N6O6S2 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methanol |
InChI |
InChI=1S/C18H18N6O5S2.CH4O/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-2/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);2H,1H3/t12?,13-,17-;/m1./s1 |
InChI Key |
YKXCIMCLADBEAA-PYZSXRIFSA-N |
Isomeric SMILES |
CO.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Canonical SMILES |
CO.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


